(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC, and the protecting groups are removed using TFA or similar reagents .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using techniques such as HPLC to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups.
Substitution: This reaction can replace specific functional groups with others, potentially altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and iodine.
Reduction: Common reagents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Common reagents include various alkylating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the formation of thiols .
Scientific Research Applications
(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: It serves as a tool to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- H-Thr-(psi)(nhco)lys-pro-arg-NH2
- H-Thr-(psi)(nhco)lys-pro-arg-OMe
- H-Thr-(psi)(nhco)lys-pro-arg-OEt
Uniqueness
(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid is unique due to its specific sequence and the presence of the (psi)(nhco) linkage, which can confer distinct structural and functional properties compared to other peptides .
Properties
CAS No. |
136981-77-6 |
---|---|
Molecular Formula |
C21H40N8O6 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H40N8O6/c1-12(30)16(23)28-17(31)13(6-2-3-9-22)19(33)29-11-5-8-15(29)18(32)27-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12?,13?,14-,15-,16+/m0/s1 |
InChI Key |
VZTVXNGXZIXDPC-SVXVCFNTSA-N |
Isomeric SMILES |
CC([C@H](N)NC(=O)C(CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
SMILES |
CC(C(N)NC(=O)C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)O |
Canonical SMILES |
CC(C(N)NC(=O)C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)O |
Synonyms |
H-Thr-(psi)(NHCO)(R,S)Lys-Pro-Arg-OH H-Thr-(psi)(NHCO)Lys-Pro-Arg-OH threonyl-(psi)(NHCO)lysyl-prolyl-arginine |
Origin of Product |
United States |
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